Bis(1,5-cyclooctadiene)rhodium(I)trifluoromethanesulfonate (CAS: 99326-34-8), commonly denoted as [Rh(COD)2]OTf, is a highly soluble, well-defined cationic rhodium(I) precatalyst. Featuring two labile cyclooctadiene ligands and a weakly coordinating triflate counteranion, it is predominantly procured for advanced homogeneous catalysis, including asymmetric hydrogenation, hydroacylation, and complex cycloadditions. Unlike neutral rhodium dimers, this pre-formed cationic complex seamlessly undergoes ligand exchange with chiral phosphines (e.g., BINAP, Josiphos) to generate highly active catalytic species without the need for halide abstraction. Its high solubility in organic solvents such as chloroform and dichloromethane, combined with its halide-free nature, makes it a critical raw material for pharmaceutical and fine chemical workflows requiring strict reproducibility and high enantiomeric excess .
Procuring the cheaper, neutral [Rh(COD)Cl]2 dimer as a generic substitute often introduces hidden process costs and chemical incompatibilities. Generating the necessary cationic active species from [Rh(COD)Cl]2 requires the in-situ addition of stoichiometric silver salts (like AgOTf), which generates silver chloride waste that can poison sensitive catalytic cycles and complicate downstream purification [1]. Furthermore, substituting with other cationic forms, such as [Rh(COD)2]BF4, alters the counteranion microenvironment; the specific basicity and coordinating ability of the triflate (OTf) anion actively dictates reaction pathways, such as driving Markovnikov selectivity in hydrothiolation or enabling specific cycloaddition chemoselectivity, where BF4 or neutral halides fail entirely [2].
In the rhodium-catalyzed reductive cyclization of alkyne-tethered cyclohexadienones, the choice of rhodium precursor directly dictates product purity and enantiomeric excess. Utilizing [Rh(COD)2]OTf alongside a chiral ligand like (S)-BINAP yields the desired cis-hydroindoles with 77% yield and >99% ee. In contrast, employing the neutral [Rh(COD)Cl]2 or [Ir(COD)Cl]2 dimers results in only moderate enantioselectivity and generates appreciable quantities of overhydrogenated byproducts [1].
| Evidence Dimension | Enantiomeric excess (ee) and reaction chemoselectivity |
| Target Compound Data | >99% ee with clean product formation |
| Comparator Or Baseline | [Rh(COD)Cl]2 (Moderate ee with significant overhydrogenated byproducts) |
| Quantified Difference | Shift from moderate to >99% ee, eliminating overhydrogenation |
| Conditions | Ambient temperature and pressure hydrogenation with chiral phosphine ligands |
Procuring the pre-formed triflate complex eliminates over-reduction pathways and maximizes chiral purity, drastically reducing the cost of downstream separation in pharmaceutical intermediate synthesis.
The specific counteranion of the cationic rhodium complex plays a non-innocent role in determining reaction pathways. In transfer-hydrothiolation reactions utilizing thioethers, [Rh(COD)2]OTf drives the reaction with 98% yield toward a distinct Markovnikov selectivity. Substituting this with [Rh(COD)2]BF4 completely alters the reaction trajectory, resulting in a different thioether product, while neutral catalysts like [Rh(COD)Cl]2 fail to promote the desired high-efficiency pathway [1].
| Evidence Dimension | Regioselectivity and Yield |
| Target Compound Data | 98% yield of Markovnikov transfer-hydrothiolation product |
| Comparator Or Baseline | [Rh(COD)2]BF4 (Divergent selectivity) and [Rh(COD)Cl]2 (Poor efficiency) |
| Quantified Difference | 98% yield of the specific Markovnikov isomer vs. divergent/failed pathways |
| Conditions | Transfer-hydrothiolation/carbothiolation utilizing thioethers |
Buyers targeting specific regioisomers must procure the OTf salt, as the BF4 analog or neutral dimers will yield fundamentally different chemical products.
The oxidation state and coordination environment of the rhodium precursor strictly govern chemoselectivity in complex cycloadditions. During the reaction of vinylcyclopropanes with terminal alkynes, [Rh(COD)2]OTf selectively forms siloxyvinylcyclobutane derivatives. Conversely, the neutral benchmark [Rh(COD)Cl]2 completely shifts the reaction pathway, favoring the formation of a 1,4-diene instead [1].
| Evidence Dimension | Product Chemoselectivity |
| Target Compound Data | Exclusive formation of siloxyvinylcyclobutane |
| Comparator Or Baseline | [Rh(COD)Cl]2 (Favors 1,4-diene formation) |
| Quantified Difference | Complete inversion of major product class |
| Conditions | Intermolecular cycloaddition of vinylcyclopropanes and alkynes |
This demonstrates that [Rh(COD)2]OTf is not just a faster catalyst, but a chemically distinct reagent required to access specific cyclobutane scaffolds.
In the asymmetric arylative ring-opening (ARO) of heterobicyclic alkenes with anilines, the presence of a pre-formed cationic rhodium center is an absolute requirement for catalytic turnover. Utilizing [Rh(COD)2]OTf successfully initiates the reaction, yielding the ring-opened product in 60% yield. In stark contrast, the neutral precursor [Rh(COD)Cl]2 results in 0% yield (no reaction) under identical conditions, highlighting the necessity of the cationic triflate form for substrate activation [1].
| Evidence Dimension | Catalytic Conversion (Yield) |
| Target Compound Data | 60% Yield |
| Comparator Or Baseline | [Rh(COD)Cl]2 (0% Yield / No Reaction) |
| Quantified Difference | 60% absolute increase in product yield (On/Off reactivity) |
| Conditions | Arylative ring-opening of azabenzonorbornadiene with N,N-dimethylaniline, 48 hours |
Procurement teams cannot substitute the neutral chloride dimer for the cationic triflate in ARO workflows, as the neutral complex is completely catalytically dead in this context.
Because [Rh(COD)2]OTf provides a pre-formed cationic center without the need for in-situ silver salt activation, it is an established choice for asymmetric hydrogenation of prochiral olefins and enones in pharmaceutical manufacturing. It prevents silver-chloride precipitation, eliminating a major source of catalyst poisoning and batch-to-batch inconsistency, while reliably delivering >99% ee [1].
The specific coordinating ability and basicity of the triflate anion make this compound strictly necessary for chemodivergent transfer-hydrothiolation. When Markovnikov selectivity is required, [Rh(COD)2]OTf must be procured over the BF4 analog to ensure the correct regiochemical outcome [2].
For the synthesis of complex cyclic scaffolds—such as siloxyvinylcyclobutanes from vinylcyclopropanes or chiral aryltetralins via arylative ring-opening—[Rh(COD)2]OTf acts as an essential 'on-switch' for reactivity. It successfully drives these electrophilic pathways where standard neutral rhodium dimers result in completely different products or fail to react entirely [3].
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